N-Butyl Olmesartan Medoxomil

Description

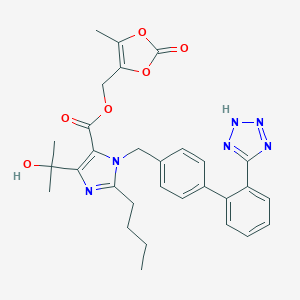

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREFBEDUPPNTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Investigations of N Butyl Olmesartan Medoxomil

Mechanism of Action and Receptor Interactions of Olmesartan (B1677269)

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract. researchgate.net The therapeutic effects of the compound are mediated by the specific interactions of olmesartan with components of the renin-angiotensin system (RAS).

Selective AT1 Receptor Antagonism

The primary mechanism of olmesartan is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor. drugbank.comnih.gov Angiotensin II is the principal pressor agent of the renin-angiotensin system, exerting its effects by binding to receptors in various tissues, including vascular smooth muscle and the adrenal gland. drugbank.com By selectively blocking the binding of angiotensin II to the AT1 receptor, olmesartan inhibits the vasoconstrictor and aldosterone-secreting effects of this hormone. drugbank.comnih.gov This action leads to vasodilation, a reduction in aldosterone (B195564) production, and consequently, a decrease in blood pressure. drugbank.com The affinity of olmesartan for the AT1 receptor is more than 12,500 times greater than its affinity for the AT2 receptor, underscoring its high selectivity. droracle.ai

Table 1: Receptor Binding Affinity of Olmesartan

| Receptor Subtype | Relative Binding Affinity | Reference |

|---|---|---|

| Angiotensin II Type 1 (AT1) | High (>12,500-fold higher than for AT2) | droracle.ai |

| Angiotensin II Type 2 (AT2) | Low | droracle.ai |

| Angiotensin II Type 4 (AT4) | Almost No Antagonistic Activity | researchgate.netnih.gov |

Insurmountable Antagonism Against AT1 Receptor in Vascular Tissues

Olmesartan exhibits insurmountable antagonism against the AT1 receptor. nih.gov Unlike surmountable antagonists, which can be overcome by increasing concentrations of the agonist (angiotensin II), insurmountable antagonists form tight and slowly dissociating complexes with the receptor. nih.gov This results in a reduction of the maximal response to angiotensin II, not just a rightward shift in the concentration-response curve. nih.gov This property contributes to a potent and long-lasting inhibition of angiotensin II-induced effects in vascular tissues, such as the contraction of the guinea-pig aorta. researchgate.netnih.gov The degree of insurmountable antagonism for olmesartan is considered greater than that of other angiotensin receptor blockers like telmisartan, valsartan, and losartan, but less than that of candesartan. nih.gov

Differential Activity on AT2 and AT4 Receptors

Olmesartan demonstrates high specificity for the AT1 receptor with minimal to no interaction with other angiotensin receptor subtypes. nih.gov In vitro studies confirm that olmesartan has almost no antagonistic activity on AT2 and AT4 receptors. researchgate.netnih.gov The AT2 receptor is involved in different physiological processes, some of which may counteract the effects of AT1 receptor activation. By not blocking the AT2 receptor, olmesartan allows for potential beneficial effects mediated by this receptor to remain unopposed. Its high selectivity ensures that its therapeutic action is targeted specifically at the pressor and hypertrophic pathways mediated by the AT1 receptor. nih.gov

Absence of Angiotensin-Converting Enzyme Inhibition

The mechanism of olmesartan is distinct from that of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov Olmesartan does not inhibit ACE, the enzyme responsible for converting angiotensin I to angiotensin II and for degrading bradykinin. drugbank.comheart.org Its action is independent of the pathways for angiotensin II synthesis. drugbank.com This specificity for the AT1 receptor means that olmesartan blocks the actions of angiotensin II regardless of its origin, providing a more complete blockade of the renin-angiotensin system at the receptor level. drugbank.com However, some research suggests that olmesartan may have an indirect ACE inhibitory action by increasing the expression of ACE2, an enzyme that converts angiotensin II to angiotensin-(1-7), which has vasodilatory properties. nih.govresearchgate.net This potential effect may contribute to its cardiovascular protective properties. nih.govresearchgate.net

Influence on Renin-Angiotensin System Feedback Loops

The renin-angiotensin-aldosterone system (RAAS) is regulated by a negative feedback loop where angiotensin II inhibits renin release from the kidneys. nih.govreddit.com By blocking the AT1 receptor, olmesartan interrupts this negative feedback mechanism. drugbank.com This blockade prevents angiotensin II from suppressing renin secretion, leading to a compensatory increase in plasma renin activity and circulating levels of angiotensin II. researchgate.net Despite the higher levels of angiotensin II, olmesartan's potent antagonism at the AT1 receptor prevents these elevated levels from exerting their pressor effects. drugbank.com Some studies have indicated that long-term treatment with olmesartan may lead to a decrease in angiotensin II and aldosterone levels, which could contribute to its beneficial effects on cardiac hypertrophy. nih.gov

Preclinical Efficacy Studies of N-Butyl Olmesartan Medoxomil

Preclinical studies in various animal models have demonstrated the efficacy of olmesartan medoxomil beyond its antihypertensive effects. These investigations have highlighted its protective effects on several organ systems.

In vitro and in vivo studies have shown that olmesartan potently inhibits angiotensin II-induced responses. It effectively blocks the contractile responses to angiotensin II in isolated guinea pig aorta and inhibits the pressor responses in conscious rats and dogs. nih.govnih.gov In spontaneously hypertensive rats, oral administration of olmesartan medoxomil produces dose-dependent antihypertensive effects. nih.govnih.gov

Furthermore, long-term treatment with olmesartan medoxomil has been shown to confer protection against cardiac and renal damage in animal models. nih.gov Hemodynamic studies revealed that olmesartan selectively reduces renal vascular resistance, suggesting that vasodilation in the renal vascular bed is a significant contributor to its antihypertensive action. nih.gov Additional preclinical research has identified anti-atherogenic effects in hyperlipidemic animals and the ability to ameliorate arterial stiffness in rat models of chronic renal failure. nih.govrndsystems.com

Table 2: Summary of Preclinical Efficacy Studies of Olmesartan Medoxomil

| Animal Model | Key Finding | Reference |

|---|---|---|

| Guinea Pig | Inhibited angiotensin II-induced aortic contractions. | nih.govnih.gov |

| Rats and Dogs | Inhibited angiotensin II-induced pressor responses. | nih.govnih.gov |

| Spontaneously Hypertensive Rats | Exhibited dose-dependent antihypertensive effects and reduced renal vascular resistance. | nih.govnih.gov |

| Hyperlipidemic Animals | Demonstrated anti-atherogenic effects. | nih.gov |

| Rat Model of Chronic Renal Failure | Ameliorated arterial stiffness. | rndsystems.com |

| Mouse Model of Hypertension and Hyperlipidemia | Improved cognitive function. | rndsystems.com |

In Vitro Pharmacology: Vascular Contractile Response Inhibition

In laboratory settings, olmesartan demonstrates significant, insurmountable inhibition of angiotensin II-induced contractions in isolated guinea-pig aorta. nih.gov This inhibitory action is selective to the AT1 receptor, with minimal to no effect on AT2 and AT4 receptors. nih.govconsensus.appresearchgate.net The potency of olmesartan in reducing the maximum contractile response is considerably greater than that of losartan. nih.govconsensus.appresearchgate.net

In Vivo Pharmacology: Angiotensin II-Induced Pressor Response Inhibition

In conscious rats, intravenous administration of olmesartan leads to a swift and sustained inhibition of the pressor (blood pressure increasing) response induced by angiotensin II. nih.govresearchgate.net When administered orally as this compound, the inhibition of the angiotensin II-induced pressor response is also observed, although the onset of action is slower compared to intravenous administration. nih.govresearchgate.net In conscious, normotensive rats, oral this compound dose-dependently reduces the pressor response to intravenous angiotensin II. nih.gov

Dose-Dependent Antihypertensive Effects in Animal Models

Oral administration of this compound has been shown to produce dose-dependent antihypertensive effects in various animal models, including rats and dogs. nih.govconsensus.app The most pronounced effects are observed in models with high plasma renin levels. nih.govconsensus.app In rat models, olmesartan is most effective in renal hypertensive rats, followed by spontaneously hypertensive rats, and then normotensive rats. hres.ca It has also demonstrated a significant decrease in blood pressure in Goldblatt hypertensive Beagle dogs. hres.ca

| Animal Model | Dose (mg/kg/day) | Mean Arterial Pressure Reduction (mmHg) |

|---|---|---|

| Renal Hypertensive Rats | 1 | -25 |

| Renal Hypertensive Rats | 3 | -40 |

| Spontaneously Hypertensive Rats | 1 | -15 |

| Spontaneously Hypertensive Rats | 3 | -28 |

Hemodynamic Studies and Renal Vascular Resistance Modulation

Hemodynamic studies in spontaneously hypertensive rats and normotensive dogs have revealed that intravenous olmesartan selectively reduces renal vascular resistance. nih.govconsensus.app This suggests that vasodilation within the renal vascular bed is a primary contributor to the drug's antihypertensive action. nih.govconsensus.app In Zucker fatty rats, treatment with this compound resulted in a significant increase in medullary blood flow. pieronline.jp

Beyond Blood Pressure Control: Cardioprotective and Renal Protective Research for this compound

Long-term treatment with this compound has shown beneficial effects beyond its antihypertensive properties in various animal models of kidney and heart disease.

Effects in Animal Models of Nephrosis and Heart Failure

Studies have indicated that this compound exerts protective effects in animal models of different types of nephrosis and heart failure. nih.govconsensus.app In a murine model of Alport Syndrome, olmesartan was found to attenuate kidney fibrosis. mdpi.com In db/db mice, a model for type 2 diabetic nephropathy, this compound administration ameliorated diabetic physiological and biochemical parameters, reduced urinary albumin excretion, and decreased plasma creatinine levels. nih.gov Histological examination showed reduced glomerular hypertrophy and injury, as well as ameliorated tubular injury. nih.gov In a rat model of monocrotaline-induced pulmonary hypertension, long-term treatment with olmesartan showed beneficial effects on the condition and subsequent right ventricular hypertrophy. nih.gov

Anti-atherogenic Effects in Hyperlipidemic Animal Models

This compound has demonstrated anti-atherogenic effects in hyperlipidemic animal models. nih.gov In a monkey model of atherosclerosis, treatment with this compound led to a significant reduction in serum levels of monocyte chemotactic protein-1 (MCP-1) and the degree of intimal hyperplasia in the aortas. nih.gov

| Animal Model | Disease | Observed Effects of this compound |

|---|---|---|

| Murine Model of Alport Syndrome | Nephrosis/Kidney Fibrosis | Attenuation of kidney fibrosis mdpi.com |

| db/db Mice | Type 2 Diabetic Nephropathy | Ameliorated diabetic parameters, reduced urinary albumin excretion, decreased plasma creatinine, reduced glomerular and tubular injury nih.gov |

| Rat Model of Monocrotaline-Induced Pulmonary Hypertension | Heart Failure/Pulmonary Hypertension | Beneficial effects on pulmonary hypertension and right ventricular hypertrophy nih.gov |

| Monkey Atherosclerotic Model | Atherosclerosis | Reduced serum MCP-1 and intimal hyperplasia nih.gov |

Modulation of Angiotensin-Converting Enzyme 2 (ACE-2) Activity and Angiotensin(1-7) Levels

This compound, the prodrug of olmesartan, has been the subject of extensive research regarding its influence on the renin-angiotensin system (RAS). Beyond its primary mechanism as an angiotensin II type 1 (AT1) receptor blocker, studies have revealed its capacity to modulate the activity of Angiotensin-Converting Enzyme 2 (ACE-2) and the subsequent levels of Angiotensin(1-7) [Ang-(1-7)]. This modulation represents a significant aspect of its pharmacological profile, contributing to its therapeutic effects.

Research across various preclinical and clinical models has consistently demonstrated that olmesartan administration leads to an upregulation of ACE-2 expression and activity. ACE-2 is a key enzyme that counter-regulates the classical RAS pathway by converting angiotensin II to the vasodilatory and anti-proliferative peptide Ang-(1-7). By enhancing the ACE-2/Ang-(1-7)/Mas receptor axis, olmesartan is thought to promote beneficial cardiovascular and renal effects.

A prospective, randomized, active comparator-controlled trial involving 80 participants with type 2 diabetes and hypertension investigated the effects of olmesartan on serum ACE-2 and Ang-(1-7) levels. The results indicated a statistically significant increase in both markers in the olmesartan-treated group compared to the amlodipine-treated group over a 24-week period. nih.gov Specifically, serum Ang-(1-7) levels in the olmesartan group increased from a baseline of 25.8 ± 34.5 pg/mL to 46.2 ± 59.4 pg/mL. nih.gov In the same study, serum ACE-2 levels rose from 6.31 ± 0.42 ng/mL to 6.74 ± 0.39 ng/mL with olmesartan treatment. nih.gov

Table 1: Effect of Olmesartan on Serum Ang-(1-7) and ACE-2 Levels in Patients with Type 2 Diabetes and Hypertension

| Biomarker | Treatment Group | Baseline (Mean ± SD) | 24 Weeks (Mean ± SD) | P-value (between groups) |

|---|---|---|---|---|

| Serum Ang-(1-7) (pg/mL) | Olmesartan | 25.8 ± 34.5 | 46.2 ± 59.4 | 0.01 |

| Amlodipine | 29.2 ± 38.9 | 31.7 ± 26.0 | ||

| Serum ACE-2 (ng/mL) | Olmesartan | 6.31 ± 0.42 | 6.74 ± 0.39 | < 0.05 |

| Amlodipine | 6.43 ± 0.23 | 6.61 ± 0.42 |

Preclinical studies in animal models further corroborate these findings. In stroke-prone spontaneously hypertensive rats (SHRSP), administration of olmesartan for 4 weeks significantly increased cardiac ACE-2 expression levels compared to vehicle-treated rats. researchgate.net Interestingly, when olmesartan was co-administered with a selective Ang-(1-7) antagonist, the plasma Angiotensin II level was significantly higher (453.2 ± 113.8 pg/ml) compared to olmesartan alone (144.9 ± 27.0 pg/ml), suggesting that the increased Ang-(1-7) plays a role in suppressing angiotensin II levels. researchgate.net

Another study utilizing mRen2.Lewis congenic hypertensive rats showed that the antihypertensive effects of olmesartan were associated with an increase in plasma Ang-(1-7). nih.gov Furthermore, this study observed an increase in ACE-2 protein in the kidneys of the olmesartan-treated group. nih.gov Research in a murine model of Alport Syndrome also reported an upregulation of ACE-2 in heart tissue following olmesartan administration. ahajournals.org

In a study involving hypertensive patients, those treated with olmesartan exhibited significantly higher urinary ACE-2 levels compared to a control group and groups treated with other antihypertensive agents, including other angiotensin II receptor blockers. nih.gov Multivariable regression analysis identified the use of olmesartan as an independent predictor of urinary ACE-2 levels. nih.gov This suggests a potentially unique effect of olmesartan on renal ACE-2 expression.

Table 2: Summary of Preclinical and Clinical Findings on Olmesartan's Effect on ACE-2 and Ang-(1-7)

| Study Type | Model/Population | Key Finding |

|---|---|---|

| Clinical Trial | Patients with Type 2 Diabetes and Hypertension | Olmesartan significantly increased serum Ang-(1-7) and ACE-2 levels compared to amlodipine. nih.gov |

| Preclinical Study | Stroke-Prone Spontaneously Hypertensive Rats | Olmesartan significantly increased cardiac ACE-2 expression. researchgate.net |

| Preclinical Study | mRen2.Lewis Congenic Hypertensive Rats | Olmesartan treatment was associated with an increase in plasma Ang-(1-7) and kidney ACE-2 protein. nih.gov |

| Clinical Study | Hypertensive Patients | Olmesartan treatment was associated with higher urinary ACE-2 levels compared to other antihypertensives. nih.gov |

| Preclinical Study | Murine Model of Alport Syndrome | Olmesartan upregulated ACE-2 in heart tissue. ahajournals.org |

| In Vitro Study | Mesangial Cells | Olmesartan restored decreased ACE-2 expression and Ang-(1-7) production induced by advanced glycation end products. thieme-connect.com |

The collective evidence from these pharmacological investigations indicates that this compound, through its active metabolite olmesartan, not only blocks the AT1 receptor but also enhances the counter-regulatory ACE-2/Ang-(1-7)/Mas axis. This dual action is believed to contribute to its organ-protective effects, particularly in the heart and kidneys. ahajournals.orgimrpress.com

Pharmacokinetic and Metabolic Research of N Butyl Olmesartan Medoxomil

Prodrug Activation and Biotransformation Pathways of N-Butyl Olmesartan (B1677269) Medoxomil

N-Butyl Olmesartan Medoxomil, commonly known as olmesartan medoxomil, is an ester prodrug designed to enhance the oral bioavailability of its pharmacologically active metabolite, olmesartan. plos.orgnih.govnih.gov The prodrug itself is inactive and must undergo biotransformation to exert its therapeutic effects. google.com This activation process is a rapid and complete hydrolysis reaction that occurs during absorption from the gastrointestinal tract. nih.govresearchgate.net

The core mechanism of olmesartan medoxomil's activation is ester hydrolysis. researchgate.net This chemical reaction involves the cleavage of the ester bond, which links the active olmesartan molecule to the medoxomil promoiety. researchgate.net Upon oral administration, the prodrug is absorbed and rapidly de-esterified, releasing the active olmesartan into the systemic circulation. nih.govresearchgate.net The conversion is so efficient that the parent prodrug, olmesartan medoxomil, is not detectable in plasma or excreta following administration. nih.gov This hydrolysis is crucial as the parent compound, olmesartan, has poor permeability, and the medoxomil ester form was developed to overcome this limitation. plos.orgnih.gov The reaction liberates olmesartan and a diketone by-product. researchgate.net

The biotransformation of olmesartan medoxomil is catalyzed by several hydrolytic enzymes, or esterases, present in various tissues. researchgate.net Research has identified multiple enzymes responsible for this bioactivation in humans. researchgate.net

Gastrointestinal Tract and Liver: In the intestine and liver, a key enzyme identified is Carboxymethylenebutenolidase (CMBL). researchgate.netnih.gov Substantial olmesartan-hydrolase activities are observed in the cytosols of the liver and intestine. nih.gov This rapid hydrolysis in the gut wall and liver contributes significantly to the first-pass activation of the prodrug. researchgate.net

Blood: In the blood circulation, Paraoxonase 1 (PON1), an enzyme found in plasma, plays a major role in hydrolyzing any olmesartan medoxomil that escapes intestinal metabolism. researchgate.net Human serum albumin (HSA) also exhibits esterase-like activity and contributes to the hydrolysis of the prodrug in the serum. nih.gov Other carboxylesterases (CES) are also involved in the hydrolysis of various prodrugs, though CMBL and PON1 are highlighted as particularly important for olmesartan medoxomil. researchgate.net

The widespread presence of these esterases in the gut, liver, and blood ensures a rapid and complete conversion of the prodrug to its active form. nih.govresearchgate.net

Once the ester bond is hydrolyzed, the medoxomil moiety is cleaved from the active olmesartan molecule. nih.gov This promoiety is released as a diketone, which is then rapidly metabolized further and excreted. nih.govresearchgate.net The clearance of the medoxomil group is efficient, and it does not accumulate in the body. nih.gov

Absorption, Distribution, and Elimination Dynamics of Olmesartan

Following the rapid and complete conversion from its prodrug form, the active metabolite olmesartan exhibits distinct pharmacokinetic characteristics. nih.govresearchgate.net

After oral administration of olmesartan medoxomil, peak plasma concentrations (Cmax) of the active olmesartan are typically reached within 1 to 3 hours. nih.govdrugbank.com The absolute bioavailability of olmesartan from the oral tablet formulation is approximately 26% to 28.6%. nih.govresearchgate.net Plasma concentrations of olmesartan increase in an approximately dose-proportional manner within the therapeutic dose range. nih.gov Steady-state plasma levels are achieved within the first few days of daily administration. nih.gov

Table 1: Pharmacokinetic Parameters of Olmesartan

| Parameter | Value | Source |

|---|---|---|

| Time to Peak Concentration (Tmax) | 1 - 3 hours | nih.govdrugbank.com |

| Absolute Bioavailability | ~26% - 28.6% | nih.govresearchgate.net |

| Volume of Distribution | 17 L | nih.gov |

| Total Plasma Clearance | 1.3 L/h | drugbank.comnih.gov |

Elimination Half-Life and Biphasic Elimination Characteristics

The elimination of olmesartan from the plasma is characterized by a biphasic decay. After reaching peak concentration, plasma levels decrease, with a terminal elimination half-life of approximately 10 to 15 hours after multiple oral doses. nih.govdrugbank.com

Olmesartan is not significantly metabolized further after its formation from the prodrug. nih.govresearchgate.net Elimination occurs through two primary routes: renal and biliary excretion. nih.gov Approximately 10-16% of the systemically available drug is excreted unchanged in the urine, while the remainder is eliminated in the feces, primarily through biliary secretion. researchgate.netdrugbank.comnih.gov

Volume of Distribution and Extravascular Tissue Distribution

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body's tissues relative to the plasma. For olmesartan, the active metabolite of olmesartan medoxomil, the volume of distribution is considered low, suggesting limited distribution into extravascular tissues. nih.govresearchgate.net

Following intravenous administration in healthy male volunteers, the volume of distribution for olmesartan ranged from 15 to 20 liters. chemicalbook.com After a single oral dose, the mean Vd was observed to be approximately 17 L. fda.gov This low volume of distribution is consistent with a drug that is highly bound to plasma proteins and does not extensively penetrate tissues. msdmanuals.com Olmesartan exhibits high protein binding, with approximately 99% of the administered dose found in a bound state, and it does not penetrate red blood cells. drugbank.com

Table 1: Volume of Distribution of Olmesartan

| Route of Administration | Population | Volume of Distribution (Liters) |

|---|---|---|

| Intravenous | Healthy male volunteers | 15 - 20 |

| Oral (single dose) | Healthy male volunteers | ~17 |

Absolute Bioavailability Assessment

The absolute bioavailability of a drug is the fraction of an administered dose that reaches the systemic circulation in an unchanged form. For olmesartan medoxomil, the absolute bioavailability of its active metabolite, olmesartan, is approximately 26% to 28.6%. nih.govchemicalbook.comfda.gov This indicates that a significant portion of the orally administered prodrug is converted to its active form and absorbed into the bloodstream. Food does not have a significant effect on the bioavailability of olmesartan. fda.gov

Steady-State Plasma Concentration Achievement

Steady-state concentration is the point at which the rate of drug administration is equal to the rate of elimination over a dosing interval, resulting in a constant plasma concentration. For olmesartan, steady-state levels are achieved within 3 to 5 days of once-daily dosing. nih.govfda.gov Research indicates that no accumulation of olmesartan in the plasma occurs with this dosing regimen. fda.govfda.gov

Renal and Fecal Excretion Pathways

Olmesartan is eliminated from the body through both renal (urine) and fecal (via bile) pathways. fda.govnih.gov After reaching the systemic circulation, approximately 35% to 50% of the absorbed dose of olmesartan is recovered in the urine. fda.govfda.govhres.ca The remainder of the absorbed dose is eliminated in the feces through biliary excretion. nih.govnih.gov In animal studies, a higher percentage of the administered dose was excreted in the feces. chemicalbook.com

Table 2: Excretion of Olmesartan

| Excretion Pathway | Percentage of Absorbed Dose |

|---|---|

| Renal (Urine) | 35% - 50% |

| Fecal (Bile) | 50% - 65% |

Renal Clearance Independent of Dose

Renal clearance is the volume of plasma from which a substance is completely removed by the kidneys per unit of time. The renal clearance of olmesartan has been reported to be between 0.5 and 0.7 L/h. nih.govpfizer.comsemanticscholar.org This clearance rate is independent of the administered dose. nih.govresearchgate.net The total plasma clearance of olmesartan is approximately 1.3 L/h. fda.govnih.gov

Metabolic Stability and Enzyme Interaction Research

Lack of Further Metabolism of Olmesartan

Olmesartan medoxomil is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract. nih.govdrugbank.comwikipedia.org Following this initial conversion, there is virtually no further metabolism of olmesartan. fda.govnih.govhres.ca This metabolic stability is a key characteristic of the compound. Olmesartan medoxomil is not metabolized by the cytochrome P450 system and has no effects on P450 enzymes, which minimizes the potential for drug-drug interactions with substances that are metabolized by these enzymes. fda.govfda.gov

Absence of Interaction with Cytochrome P450 Enzymes

A significant characteristic of olmesartan's metabolic profile is its lack of interaction with the cytochrome P450 (CYP450) enzyme system. fda.govnih.govnih.gov Research confirms that olmesartan medoxomil is not metabolized by CYP450 enzymes. fda.govdrugs-porphyria.orgnih.gov Furthermore, the active metabolite, olmesartan, does not exert any inhibitory or inductive effects on these enzymes. fda.govdrugs-porphyria.orgresearchgate.net

In vitro studies have demonstrated no clinically relevant inhibitory effects on human CYP isoforms 1A1/2, 2A6, 2C8/9, 2C19, 2D6, 2E1, and 3A4. drugs-porphyria.org This absence of CYP450-mediated metabolism means that interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme system are not expected. fda.govnih.govfda.gov This characteristic contributes to a low potential for metabolic drug-drug interactions, which is an important consideration in clinical practice. nih.gov

Plasma Protein Binding Characteristics

Once the active metabolite olmesartan is formed, it exhibits a high degree of binding to plasma proteins. fda.govresearchgate.netnih.gov Studies have consistently shown that approximately 99% of olmesartan is bound to plasma proteins, primarily albumin. fda.govdrugbank.comresearchgate.netfda.gov This high level of protein binding is a key pharmacokinetic parameter, influencing the drug's distribution and elimination.

The binding is reported to be constant at plasma olmesartan concentrations well above the range achieved with recommended doses. fda.govfda.govnih.gov The volume of distribution for olmesartan is approximately 17 liters, which is consistent with limited distribution into extravascular tissues. fda.govresearchgate.netnih.gov Olmesartan also shows little to no binding to red blood cells. nih.govdrugbank.com

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Plasma Protein Binding | ~99% | fda.govdrugbank.comresearchgate.net |

| Volume of Distribution (Vd) | ~17 L | fda.govresearchgate.netnih.gov |

Investigations into Human Serum Albumin's Esterase-like Activity

The conversion of the prodrug olmesartan medoxomil to the active olmesartan is facilitated by esterases. drugs-porphyria.org Research has specifically investigated the esterase-like activity of human serum albumin (HSA) in this hydrolytic process. researchgate.net Studies confirm that HSA plays a crucial role in catalyzing the hydrolysis of olmesartan medoxomil. researchgate.net

The hydrolysis of olmesartan medoxomil by HSA was found to follow Michaelis-Menten kinetics. researchgate.net Further investigations using competitive inhibitors helped to identify the regions of HSA involved in this catalytic activity. The findings suggest that the hydrolytic activity is associated with parts of Sudlow site I and site II, which are known major ligand binding sites on the albumin molecule. researchgate.netnih.gov

The study examined the effects of various site-specific ligands on the hydrolysis of olmesartan medoxomil by HSA. The results showed that certain compounds acted as competitive inhibitors, while others had no effect, providing insight into the specific binding and catalytic sites. researchgate.net

| Compound | Binding Site Probe | Effect on Olmesartan Medoxomil Hydrolysis | Reference |

|---|---|---|---|

| Warfarin | Site I | Competitive Inhibitor | researchgate.net |

| Ibuprofen | Site II | Competitive Inhibitor | researchgate.net |

| Diazepam | Site II | No Inhibition | researchgate.net |

| Dansyl-L-asparagine | - | No Inhibition | researchgate.net |

| n-butyl p-aminobenzoate | - | No Inhibition | researchgate.net |

These findings demonstrate that the activation of the prodrug is not just a simple chemical hydrolysis but a specific enzymatic process mediated by one of the most abundant proteins in human plasma. researchgate.net

Drug Interaction Mechanisms and Implications for N Butyl Olmesartan Medoxomil

Mechanisms of Drug-Drug Interactions Involving N-Butyl Olmesartan (B1677269) Medoxomil

Drug-drug interactions are broadly categorized as either pharmacokinetic or pharmacodynamic. Pharmacokinetic interactions affect the absorption, distribution, metabolism, and excretion of a drug, while pharmacodynamic interactions involve the synergistic or antagonistic effects at the site of drug action.

Olmesartan Medoxomil is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract. nih.govdrugs.comrxlist.com Following this conversion, olmesartan itself undergoes virtually no further metabolism. drugs.comnih.gov

A key feature of olmesartan's pharmacokinetic profile is its independence from the cytochrome P450 (CYP450) enzyme system for metabolism. nih.govnih.gov This significantly limits its potential for pharmacokinetic interactions with drugs that are inhibitors, inducers, or substrates of these common metabolic enzymes. nih.govnih.gov

The elimination of olmesartan is biphasic, with a terminal half-life of approximately 13 hours. drugs.com It is cleared from the body through both renal and biliary excretion. nih.gov Approximately 35% to 50% of the absorbed dose is excreted in the urine, with the remainder eliminated in the feces via bile. nih.govdrugs.com This dual pathway of elimination provides a degree of resilience; if one route is impaired, the other can compensate, which may also contribute to a lower risk of interactions. The pharmacokinetic and metabolic profile of olmesartan medoxomil is considered to limit the risk of clinically relevant drug interactions. nih.govnih.gov

The primary mechanism of action for olmesartan is the selective blockade of the angiotensin II type 1 (AT1) receptor. rxlist.comdrugbank.comdrugbank.com Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. rxlist.comdrugbank.com By blocking the AT1 receptor, olmesartan inhibits the effects of angiotensin II, leading to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure. nih.govdrugbank.com

Pharmacodynamic interactions occur when other medications affect the RAAS or blood pressure through different mechanisms. Co-administration with other agents that lower blood pressure can lead to an additive or synergistic hypotensive effect. kiberis.ru Similarly, drugs that affect electrolyte balance, particularly potassium, can interact with olmesartan's effects on the RAAS. Drugs that inhibit the RAAS can cause hyperkalemia (high blood potassium levels). drugbank.com

Impact on Co-administered Medications

Clinical studies have evaluated the interaction potential of Olmesartan Medoxomil with several commonly co-administered drugs.

Probenecid (B1678239) is a uricosuric agent that can interfere with the renal excretion of various drugs by acting on organic anion transporters (OATs). nih.gov A study in healthy Chinese volunteers investigated the effect of probenecid on the pharmacokinetics of olmesartan. The results indicated that probenecid increases the systemic exposure of olmesartan. nih.gov The combined administration of olmesartan medoxomil with probenecid may also increase the occurrence of genitourinary side effects. nih.gov

| Pharmacokinetic Parameter | Olmesartan Alone (Mean ± SD) | Olmesartan + Probenecid (Mean ± SD) | Conclusion |

|---|---|---|---|

| AUC₀₋₄₈ (ng·h/mL) | Data Not Specified | Data Not Specified | Probenecid increases the exposure speed of olmesartan. |

| AUC₀→∞ (ng·h/mL) | Data Not Specified | Data Not Specified | |

| Css-av (ng/mL) | Data Not Specified | Data Not Specified |

Specific mean and standard deviation values were not detailed in the provided search results, but the study concluded a significant increase in these exposure parameters.

Studies involving the co-administration of Olmesartan Medoxomil with digoxin, warfarin, and an aluminum/magnesium hydroxide-containing antacid have been conducted in healthy volunteers.

Digoxin: No clinically significant steady-state pharmacokinetic interactions were observed. nih.govnih.gov

Warfarin: No significant drug interactions were reported. nih.gov The co-administration did not alter the anticoagulant effect of warfarin. nih.gov

Antacids: The bioavailability of olmesartan was not significantly altered by the co-administration of an aluminum hydroxide (B78521)/magnesium hydroxide antacid. nih.govnih.gov However, one source noted a possible moderate decrease in bioavailability. kiberis.ru

| Co-administered Drug | Interaction Outcome | Clinical Significance |

|---|---|---|

| Digoxin | No significant pharmacokinetic interaction nih.govnih.gov | Low |

| Warfarin | No significant pharmacokinetic interaction nih.govnih.gov | Low |

| Antacid (Al(OH)₃/Mg(OH)₂) | Bioavailability not significantly altered nih.govnih.gov | Low |

The combination of Olmesartan Medoxomil with other antihypertensive drugs can lead to significant pharmacodynamic interactions.

Other RAAS Inhibitors (ACE Inhibitors, other ARBs, Aliskiren): Dual blockade of the RAAS by combining an ARB like olmesartan with an ACE inhibitor or aliskiren (B1664508) is associated with increased risks of hypotension, hyperkalemia, and changes in renal function, including acute renal failure, compared to monotherapy. drugs.comnih.gov This combination generally does not provide additional clinical benefit and should be avoided. nih.gov Co-administration with aliskiren is contraindicated in patients with diabetes. drugs.comnih.gov

Diuretics:

Thiazide Diuretics (e.g., Hydrochlorothiazide): The combination of olmesartan with a thiazide diuretic has a synergistic effect on blood pressure reduction. nih.gov Thiazide diuretics promote sodium excretion, which can activate the RAAS; this activation is then counteracted by olmesartan, leading to a greater antihypertensive response than either agent alone. nih.gov

Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride): Olmesartan can increase serum potassium levels by blocking aldosterone release. goodrx.com Concomitant use with potassium-sparing diuretics significantly increases the risk of developing hyperkalemia. goodrx.com This combination requires careful monitoring of serum electrolytes.

| Drug/Drug Class | Mechanism of Interaction | Potential Clinical Implication |

|---|---|---|

| ACE Inhibitors, other ARBs, Aliskiren | Dual blockade of the Renin-Angiotensin-Aldosterone System (RAAS) drugs.comnih.gov | Increased risk of hypotension, hyperkalemia, and renal impairment nih.govgoodrx.com |

| Thiazide Diuretics | Synergistic antihypertensive effect nih.gov | Enhanced blood pressure lowering nih.gov |

| Potassium-Sparing Diuretics | Additive effect on increasing serum potassium goodrx.com | Increased risk of hyperkalemia goodrx.com |

Potential for Hyperkalemia and Renal Dysfunction with Specific Drug Classes

Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB), lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS). researcher.lifenih.gov This mechanism, while effective, also predisposes patients to an increased risk of hyperkalemia (elevated blood potassium levels) and renal dysfunction, particularly when co-administered with other drugs that affect the RAAS or renal function. scholarsresearchlibrary.compharmaexcipients.com

Dual blockade of the RAAS by combining Olmesartan Medoxomil with Angiotensin-Converting Enzyme (ACE) inhibitors or the direct renin inhibitor Aliskiren is associated with a significantly higher risk of hypotension, hyperkalemia, and acute renal failure compared to monotherapy. pharmaexcipients.comijpsr.comscirp.org The concurrent use of Olmesartan Medoxomil and Aliskiren is specifically contraindicated in patients with diabetes due to an elevated risk of cardiovascular and renal adverse events. scholarsresearchlibrary.comnih.gov

The risk of hyperkalemia is also heightened when Olmesartan Medoxomil is taken with potassium-sparing diuretics (e.g., spironolactone, amiloride), potassium supplements, or potassium-containing salt substitutes. pharmaexcipients.commdpi.comdntb.gov.uamdpi.com Inhibition of aldosterone secretion by olmesartan leads to potassium retention, a condition that can be exacerbated by these agents. pharmaexcipients.comnih.gov Patients who are elderly, have renal insufficiency, diabetes, or dehydration are at a greater risk for developing life-threatening hyperkalemia under these combined therapies. dntb.gov.uapharmaexcipients.com

Non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors, can diminish the antihypertensive effect of Olmesartan Medoxomil. researcher.lifeijpsr.com More critically, in patients who are elderly, volume-depleted, or have compromised renal function, the co-administration of NSAIDs with olmesartan can lead to a deterioration of renal function, including the possibility of acute renal failure. ijpsr.comscirp.orgejbps.com This is because NSAIDs can inhibit the production of renal prostaglandins, which are crucial for maintaining renal blood flow in certain physiological states. Periodic monitoring of renal function is recommended for patients on combined Olmesartan Medoxomil and NSAID therapy. pharmaexcipients.comijpsr.com

Below is a summary of drug classes that may increase the risk of hyperkalemia and/or renal dysfunction when taken with Olmesartan Medoxomil.

| Interacting Drug Class | Potential Adverse Outcome | Mechanism/Risk Factors |

|---|---|---|

| ACE Inhibitors (e.g., Lisinopril, Benazepril) | Hyperkalemia, Hypotension, Renal Dysfunction | Dual blockade of the Renin-Angiotensin-Aldosterone System (RAAS). ijpsr.commdpi.com |

| Aliskiren | Hyperkalemia, Hypotension, Renal Dysfunction, Stroke | Dual blockade of the RAAS; Contraindicated in patients with diabetes. scholarsresearchlibrary.com |

| Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride) | Severe Hyperkalemia | Additive effects on potassium retention. mdpi.commdpi.com |

| Potassium Supplements & Salt Substitutes | Hyperkalemia | Increased potassium load combined with reduced potassium excretion. dntb.gov.uapharmaexcipients.com |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen) | Acute Renal Failure, Attenuated Antihypertensive Effect | Inhibition of renal prostaglandins, leading to reduced renal blood flow. Risk is higher in elderly, volume-depleted, or renally impaired patients. ijpsr.commdpi.comejbps.com |

Excipient Compatibility Studies for Pharmaceutical Formulations

The stability, quality, and efficacy of a final pharmaceutical product are highly dependent on the compatibility of the active pharmaceutical ingredient (API) with the excipients used in the formulation. For Olmesartan Medoxomil, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility, the selection of appropriate excipients is crucial for ensuring optimal performance. ijpsr.comdntb.gov.ua

Assessment of Physical and Chemical Interactions

Various analytical techniques are employed to assess the physicochemical compatibility between Olmesartan Medoxomil and different excipients. These studies are essential during the pre-formulation and formulation development stages to identify potential interactions that could compromise the final product. ijpsr.com

Commonly used methods include:

Differential Scanning Calorimetry (DSC): This technique detects changes in the physical state of the drug and excipients when mixed and heated, identifying potential incompatibilities such as the formation of eutectic mixtures or alterations in melting points. ejbps.comijpsdronline.com

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis is used to detect chemical interactions by observing changes in the characteristic peaks of the functional groups of the drug and excipients in a mixture. ijpsdronline.comnih.gov

Powder X-ray Diffraction (PXRD): PXRD helps in identifying changes in the solid-state properties of the drug, such as polymorphic transformations or a loss of crystallinity, upon interaction with excipients. ijpsdronline.com

Studies have investigated the compatibility of Olmesartan Medoxomil with a range of common excipients. One study on a fixed-dose combination of Olmesartan Medoxomil and hydrochlorothiazide (B1673439) found weak solid-state interactions, including the formation of a eutectic mixture between the two drugs and an impact on thermal stability by microcrystalline cellulose (B213188). scholarsresearchlibrary.comijpsdronline.com Another compatibility study revealed thermally induced incompatibility of an olmesartan-cyclodextrin inclusion complex with magnesium stearate (B1226849) and α-lactose monohydrate. ejbps.com However, other research has shown good physical and chemical compatibility with excipients like lactose (B1674315) monohydrate, microcrystalline cellulose, and hypromellose, which are suitable for direct compression tablet formulations. dntb.gov.ua

The table below summarizes findings from compatibility studies with various excipients.

| Excipient | Analytical Technique(s) Used | Observed Interaction/Compatibility |

|---|---|---|

| Microcrystalline Cellulose | DSC, TGA | Impacted thermal stability of Olmesartan Medoxomil in some studies. scholarsresearchlibrary.comijpsdronline.com Generally considered compatible for direct compression. dntb.gov.ua |

| Lactose Monohydrate | DSC, FT-IR | Thermally induced incompatibility noted in some complex formulations. ejbps.com Often found to be compatible. dntb.gov.ua |

| Magnesium Stearate | DSC, FT-IR | Thermally induced incompatibility observed in studies with an olmesartan-cyclodextrin complex. ejbps.com |

| Hypromellose (HPMC) | DSC, FT-IR | Generally found to be compatible. |

| Polyvinyl Pyrrolidone (PVP) | FT-IR, DSC | Demonstrated drug-excipient compatibility. nih.gov |

| Kolliwax GMS II | DSC, FT-IR | Found to be a compatible carrier for enhancing solubility. pharmaexcipients.com |

Impact on Drug Product Quality, Stability, and Efficacy

The interactions between Olmesartan Medoxomil and excipients directly influence the final drug product's quality attributes. Incompatibilities can lead to degradation of the active ingredient, reducing the product's potency and shelf-life. ijpsdronline.com Forced degradation studies show that Olmesartan Medoxomil is susceptible to hydrolysis under acidic and basic conditions, forming degradation products that must be monitored. scirp.orgnih.gov The choice of excipients can either mitigate or accelerate these degradation pathways.

Physical interactions, even if not chemical, can affect the product's performance. For instance, the study that identified a eutectic mixture between olmesartan and hydrochlorothiazide concluded that this interaction did not negatively impact the dissolution or long-term stability of the final tablet, and therefore was not considered an incompatibility. scholarsresearchlibrary.comijpsdronline.com This highlights that not all detected interactions result in a loss of product quality.

The efficacy of Olmesartan Medoxomil is closely linked to its dissolution rate, as its poor water solubility can limit bioavailability. mdpi.comdntb.gov.ua Excipients play a critical role in modulating this. The use of superdisintegrants like sodium starch glycolate (B3277807) and diluents such as microcrystalline cellulose has been shown to promote faster drug release from tablets. Furthermore, formulation strategies like creating solid dispersions with hydrophilic carriers (e.g., Kolliwax GMS II, Kolliphor P407) or using surface solid dispersion techniques with polymers like PVP have successfully enhanced the solubility and dissolution rate of Olmesartan Medoxomil, which is expected to improve its bioavailability. pharmaexcipients.comnih.gov

Ultimately, rigorous excipient compatibility and stability studies are paramount to developing a robust Olmesartan Medoxomil formulation that is stable, safe, and efficacious throughout its shelf life.

Advanced Synthesis Methodologies for N Butyl Olmesartan Medoxomil

Control and Characterization of Process-Related Impurities in N-Butyl Olmesartan (B1677269) Medoxomil Production

Purification Processes for High Purity N-Butyl Olmesartan Medoxomil

Achieving the high purity required for active pharmaceutical ingredients (APIs) like Olmesartan Medoxomil necessitates robust purification strategies. Recrystallization is a cornerstone of this process, with various solvents and techniques being employed to eliminate impurities.

One patented method describes a purification process that can yield Olmesartan Medoxomil with a purity greater than 99.7%. This process involves the deprotection of a tritylated intermediate in an acidic solution, followed by neutralization to precipitate the crude Olmesartan Medoxomil. The crude product is then purified by recrystallization from a suitable solvent. epo.org Solvents such as acetone, acetonitrile (B52724), methanol, ethanol, propanol, 2-propanol, methyl acetate, ethyl acetate, and isopropyl acetate, or their mixtures with water, are cited as effective for this recrystallization. Acetonitrile is noted as a particularly preferred solvent. epo.org

Another approach to purification involves the use of a mixed solvent system. A patented method details a process where Olmesartan Medoxomil is dissolved in a mixture of a halogenated alkane and a lower alcohol or ketone. google.com A significant portion of the halogenated alkane is then removed, leading to the crystallization of highly purified Olmesartan Medoxomil. google.com This method is designed to effectively remove specific impurities. google.com

The impact of recrystallization on the physicochemical properties of Olmesartan Medoxomil has also been a subject of study. Research has shown that recrystallization from various organic solvents like methanol, ethanol, acetone, and acetonitrile can significantly enhance the aqueous solubility and dissolution rate of the drug. jchps.comresearchgate.net For instance, the dissolution rate constant was found to be highest for the product recrystallized from acetonitrile. jchps.com

A detailed industrial-scale purification process involves treating a solution of crude Olmesartan Medoxomil in acetone with activated carbon at reflux temperature. After filtration, ethyl acetate is added, and the solution is concentrated. The resulting slurry is cooled to induce crystallization, and the purified product is filtered and dried, achieving a purity of 99.9%. nih.gov A final wash with demineralized water can be employed to reduce residual solvents. nih.gov

The table below summarizes various solvents used in the recrystallization of Olmesartan Medoxomil and their impact on product purity and properties.

| Solvent/Solvent System | Purity Achieved | Key Findings |

| Acetonitrile | >99.7% epo.org, 99.9% nih.gov | Preferred solvent for recrystallization, leading to high purity and improved dissolution rates. epo.orgjchps.com |

| Acetone | 99.7% | Used in industrial processes, often in combination with other solvents and activated carbon. nih.gov |

| Methanol, Ethanol | - | Improves aqueous solubility and dissolution properties. jchps.com |

| Halogenated alkane with lower alcohol/ketone | - | Effective for removing specific impurities through a mixed-solvent crystallization process. google.com |

| Acetone and Water | - | A mixed solution of acetone and water has been used for refining Olmesartan Medoxomil. scispace.com |

Regioisomerism Studies and Structural Revisions of Intermediates

The synthesis of Olmesartan Medoxomil is complicated by the potential for regioisomerism, particularly concerning the imidazole (B134444) and tetrazole moieties of the molecule. This has led to in-depth studies to correctly identify the structures of intermediates and impurities, sometimes resulting in the revision of previously reported structural formulas.

A significant finding in this area involves the N-tritylated intermediates of Olmesartan Medoxomil. It was widely reported that the trityl protecting group was attached to the N-1 nitrogen atom of the tetrazole ring. However, detailed studies, including single-crystal X-ray diffraction, have revealed that the trityl substituent is, in fact, attached to the N-2 nitrogen atom. mdpi.comnih.gov This discovery necessitates a revision of the structural formulas and systematic chemical names of key intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil. mdpi.comnih.govsigmaaldrich.com

During the synthesis process, various regioisomeric impurities can be formed. For instance, in the N-alkylation reaction to form Trityl olmesartan ethyl ester (TOEE), an N-3 regioisomeric impurity of TOEE was unexpectedly detected at a level of 0.2–0.3%. acs.org The structure of this impurity was confirmed through a five-step lactone ring-opening synthesis and single-crystal X-ray diffraction (SCXRD). acs.org Similarly, a regio-isomer in the imidazole moiety was identified as a major impurity in the condensation reaction of a novel synthetic route. nih.gov Optimization of the condensation conditions was successful in reducing this impurity to less than 0.1%. nih.gov

Furthermore, process-related impurities, identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil, have been observed. mdpi.comnih.gov The N-2 isomer of olmesartan dimedoxomil was identified as a novel impurity. mdpi.comnih.gov These impurities were synthesized and fully characterized to aid in their identification and control during manufacturing. mdpi.comnih.gov

Spectroscopic Characterization of Intermediates and Impurities (NMR, HRMS/ESI)

Spectroscopic techniques are indispensable for the structural elucidation of intermediates and impurities in the synthesis of Olmesartan Medoxomil. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry/Electrospray Ionization (HRMS/ESI) are particularly powerful tools in this regard.

In the study that led to the structural revision of N-tritylated intermediates, both NMR and HRMS/ESI were used to characterize the N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil. The 1H, 13C, and 15N NMR signals were fully assigned, providing a detailed picture of the molecular structure. mdpi.com

Similarly, the N-3 regioisomeric impurity of TOEE was characterized using NMR and mass spectrometry, which perfectly matched the structure of the synthesized impurity. acs.org HRMS/ESI is crucial for determining the elemental composition of these compounds. For example, the elemental composition of dimedoxomil derivatives of olmesartan was confirmed using this technique. mdpi.com

The table below presents a summary of spectroscopic data for a key intermediate and its regioisomeric impurity.

| Compound | 1H NMR Data Highlights (CDCl3) | HRMS/ESI Data |

| N-1-medoxomil regioisomer | Differences in chemical shifts compared to the N-2 isomer, particularly for protons adjacent to the tetrazole and imidazole rings. | Confirms the elemental composition corresponding to a dimedoxomil derivative of olmesartan. mdpi.com |

| N-2-medoxomil regioisomer | Distinct NMR spectrum from the N-1 isomer, allowing for their differentiation. | Confirms the elemental composition corresponding to a dimedoxomil derivative of olmesartan. mdpi.com |

| N-3 regioisomeric impurity of TOEE | Unique NMR and mass spectra that confirmed its structure as an N-3 regioisomer. acs.org | - |

Single-Crystal X-ray Diffraction Analysis of Key Intermediates

Single-Crystal X-ray Diffraction (SCXRD) provides definitive proof of molecular structure and has been instrumental in resolving ambiguities in the synthesis of Olmesartan Medoxomil.

The most significant application of SCXRD in this context was the structural determination of N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil. The SCXRD study unequivocally demonstrated that the trityl group is attached to the N-2 position of the tetrazole ring, correcting a long-held misconception in the literature. mdpi.comnih.gov This finding has profound implications for understanding the reaction mechanisms and for the accurate representation of these key intermediates.

SCXRD was also used to confirm the structure of the regio-isomeric impurity in the imidazole moiety that was discovered in a new synthetic route for Olmesartan Medoxomil. nih.gov This analysis provided conclusive evidence of the connectivity of the atoms, allowing for the unambiguous identification of the impurity.

Reassessment of Reported Structural Formulas Based on Experimental Findings

The culmination of these advanced analytical studies is the reassessment and correction of previously reported structural formulas of intermediates in the synthesis of Olmesartan Medoxomil.

The identification and characterization of various regioisomeric impurities have also led to a more complete understanding of the reaction pathways and the potential for side reactions. This knowledge is crucial for developing synthetic and purification processes that can effectively control the levels of these impurities in the final API. acs.orgnih.gov

Analytical Methodologies and Stability Indicating Research of N Butyl Olmesartan Medoxomil

Development and Validation of Quantitative Analytical Methods

The development of quantitative analytical methods for N-Butyl Olmesartan (B1677269) Medoxomil is primarily centered on its role as an impurity in Olmesartan Medoxomil. Therefore, the methods are designed to be stability-indicating, meaning they can accurately measure the drug substance in the presence of its impurities and degradation products. scirp.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of N-Butyl Olmesartan Medoxomil. The primary goal of HPLC method development is to achieve successful separation of the compound from Olmesartan Medoxomil and other related impurities. scirp.org

Researchers have developed reversed-phase HPLC methods that effectively resolve this compound. scirp.org A common approach involves using a C18 stationary phase column. scirp.orgsrce.hr The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. One validated method utilizes a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer (pH 2.5) as Mobile Phase A and a mixture of acetonitrile (B52724) and water (9:1 ratio) as Mobile Phase B. scirp.org The flow rate is typically maintained around 1.0 mL/min. scirp.orgsrce.hr Detection is often carried out using a UV detector, with wavelengths set around 215 nm or 260 nm, where Olmesartan and its related compounds exhibit UV absorbance. scirp.orgsrce.hr

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (150 mm × 4.6 mm, 5µm) | scirp.org |

| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) | scirp.org |

| Mobile Phase B | Acetonitrile and water (9:1 v/v) | scirp.org |

| Flow Rate | 1.0 mL/min | scirp.org |

| Detection Wavelength | 215 nm | scirp.org |

| Elution | Gradient | scirp.org |

Ultra-High Performance Liquid Chromatography (UHPLC) with Photodiode Array Detection

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net For the analysis of this compound, UHPLC methods coupled with Photodiode Array (PDA) detection provide enhanced sensitivity and peak purity analysis.

A stability-indicating UHPLC-PDA method has been developed for the estimation of Olmesartan Medoxomil and its related substances, including this compound. nih.gov These methods typically employ sub-2 µm particle columns, such as a C18 column (100 mm x 2.1 mm, 2 µm), which contribute to the high efficiency. nih.gov A gradient elution is often used with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile. nih.govturkjps.org The PDA detector allows for the monitoring of analytes at multiple wavelengths simultaneously, confirming the identity and purity of the peaks. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Shimadzu N-Series UHPLC with PDA detector | nih.gov |

| Column | Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm) | nih.gov |

| Mobile Phase A | 1 mL orthophosphoric acid in 1000 mL water | turkjps.org |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Elution | Gradient | nih.gov |

UV Spectrophotometric Methods (Area Under Curve, Q-Absorbance Ratio)

While standalone UV spectrophotometric methods like Area Under Curve (AUC) or Q-Absorbance Ratio are suitable for the analysis of a single compound or specific mixtures, they are generally not used for the individual quantification of this compound in the presence of the parent drug and other impurities due to significant spectral overlap. rjptonline.orgresearchgate.net

However, UV spectrophotometry is the fundamental detection principle in HPLC-UV and UHPLC-PDA systems. nih.gov The selection of an appropriate wavelength is crucial for sensitivity. Olmesartan Medoxomil and its impurities, including the N-Butyl derivative, are reported to have a UV maximum around 215 nm, which is often selected for quantification to ensure all related substances are detected. scirp.org Other methods have utilized wavelengths such as 257 nm for analysis. rjptonline.orgnih.gov The PDA detector in UHPLC provides spectral information for each peak, which can be used to confirm that the this compound peak is spectrally pure and not co-eluting with other compounds. srce.hr

Method Validation for Specificity, Linearity, Precision, and Accuracy

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. Analytical methods for this compound are validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netabo.finih.gov

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. For this compound, this is demonstrated by achieving baseline separation from Olmesartan Medoxomil, other known impurities, and any degradation products formed during stress studies. scirp.orgsrce.hr Peak purity analysis using a PDA detector further confirms the specificity. scirp.org

Linearity: Linearity is established by analyzing a series of solutions with different concentrations of the analyte. The method is considered linear if the detector response is directly proportional to the concentration. For impurities like this compound, linearity is typically assessed from the Limit of Quantification (LOQ) to about 150% of the expected impurity concentration. ijpsr.com

Precision: The precision of a method expresses the closeness of agreement between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. For this compound, the Relative Standard Deviation (%RSD) for replicate analyses should be within acceptable limits, typically less than 2%. srce.hrsaspublishers.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of this compound standard is added to a sample matrix and the recovery percentage is calculated. ijpsr.com The acceptance criterion for recovery is generally between 98% and 102%. scirp.org

| Validation Parameter | Typical Finding/Acceptance Criteria | Reference |

|---|---|---|

| Specificity | Resolution > 2.0 between adjacent peaks; Peak purity pass | srce.hr |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | |

| Precision (%RSD) | < 2% | srce.hr |

| Accuracy (% Recovery) | 98.0% - 102.0% | scirp.org |

| Limit of Detection (LOD) | 0.03 µg/mL | srce.hr |

| Limit of Quantification (LOQ) | 0.1 µg/mL | srce.hr |

Forced Degradation Studies and Degradation Pathway Elucidation

Forced degradation, or stress testing, is essential for developing stability-indicating methods. ijpsr.com It provides insight into the degradation pathways of a drug substance and helps in identifying the degradation products that could appear during storage. srce.hr These studies involve subjecting the compound to conditions more severe than accelerated stability testing. scirp.org

Stress Testing Under Acidic, Basic, Oxidative, Thermal, and Photolytic Conditions

Forced degradation studies are typically performed on the parent drug, Olmesartan Medoxomil, to generate potential degradants. The stability-indicating method must then be able to separate these degradants from the main compound and its known impurities, including this compound. scirp.org

Acidic Hydrolysis: Significant degradation of Olmesartan Medoxomil is observed when exposed to acidic conditions (e.g., 1 N HCl). scirp.org This results in the formation of several degradation products. srce.hr The analytical method must demonstrate that the this compound peak is well-resolved from these acid-induced degradants. scirp.org

Basic Hydrolysis: In basic conditions (e.g., 1 N NaOH), Olmesartan Medoxomil also undergoes degradation. scirp.org The prodrug is hydrolyzed to its active metabolite, Olmesartan. srce.hr

Oxidative Conditions: Exposure to an oxidizing agent, such as 3% hydrogen peroxide, leads to the degradation of Olmesartan Medoxomil. scirp.orgsrce.hr

Thermal and Photolytic Conditions: Olmesartan Medoxomil is generally found to be stable under thermal (e.g., 60°C) and photolytic stress conditions, with no major degradation products observed. scirp.orgsrce.hr

Throughout these stress studies, the peak purity of this compound is monitored to ensure it remains unchanged and does not co-elute with any newly formed degradation products, thus confirming the stability-indicating nature of the analytical method. scirp.org

| Stress Condition | Observation on Parent Drug (Olmesartan Medoxomil) | Reference |

|---|---|---|

| Acid Hydrolysis (1 N HCl) | Significant degradation observed | scirp.org |

| Base Hydrolysis (1 N NaOH) | Significant degradation observed | scirp.org |

| Oxidation (3% H₂O₂) | Degradation observed | scirp.org |

| Thermal (60°C) | Stable, no major degradation | scirp.org |

| Photolytic | Stable, no major degradation | scirp.org |

Evaluation of Degradation Products Under Varied Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Olmesartan Medoxomil has been subjected to a variety of stress conditions as per the International Conference on Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Significant degradation of Olmesartan Medoxomil is observed under acid and base hydrolysis and oxidative conditions. scirp.org The drug is found to be more stable under photolytic and thermal stress. scirp.org In one study, exposure to 1 N HCl, 1 N NaOH, and 3% H₂O₂ at 60°C led to gradual degradation over time. scirp.org Another study reported approximately 13% degradation of Olmesartan Medoxomil (OLM) under acid, base, and hydrogen peroxide stress conditions, which was sufficient to identify the primary degradation product. fda.gov

The primary degradation product identified across multiple stress conditions, including acid, base, and oxidative stress, is the active metabolite, Olmesartan free acid. fda.govplos.org This occurs through the hydrolysis of the medoxomil ester group. fda.gov

The table below summarizes the typical findings from forced degradation studies on Olmesartan Medoxomil.

| Stress Condition | Reagent/Condition | Observation | Degradation Products Identified |

| Acid Hydrolysis | 1 N HCl at 60°C | Significant degradation | Olmesartan free acid scirp.orgfda.gov |

| Base Hydrolysis | 1 N NaOH at 60°C | Significant degradation | Olmesartan free acid scirp.orgfda.gov |

| Oxidation | 3% H₂O₂ at 60°C | Significant degradation | Olmesartan free acid scirp.orgfda.gov |

| Thermal Stress | 60°C | Stable, no major degradation | - |

| Photolytic Stress | ICH Q1B conditions | Stable, no major degradation | - |

Mass Balance Assessment in Stressed Samples

Mass balance analysis is a critical component of forced degradation studies, serving to ensure that all degradation products have been adequately detected and that the analytical method is truly stability-indicating. nih.govmassbank.eu The goal is to account for the total amount of the drug, where the decrease in the parent drug concentration should correspond to the sum of the concentrations of the degradation products formed.

In a stability-indicating LC method developed for Olmesartan Medoxomil, the mass balance of stressed samples was reported to be close to 99.2%. scirp.org This high level of recovery provides confidence that the analytical method is capable of separating and detecting the parent drug and its significant degradation products without interference. scirp.org Achieving a good mass balance confirms the specificity of the method and ensures that no major degradants are going undetected. nih.gov

Identification and Characterization of Degradation Products of this compound

The identification and structural elucidation of degradation products are paramount for understanding the degradation pathways and ensuring the safety of the drug substance. A combination of advanced analytical techniques is employed for this purpose.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying degradation products. LC-MS/MS provides molecular weight information and fragmentation patterns that are crucial for structural elucidation. researchgate.net

In the analysis of Olmesartan Medoxomil, LC-MS has been used to identify unknown degradation products. For instance, an unknown degradant that appeared in tablets stored at 40°C and 75% relative humidity was analyzed by LC-MS. nih.gov The molecular weight and fragment information suggested that the degradation product was a dehydrated dimer of Olmesartan. nih.gov Further studies have utilized tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) to establish detailed fragmentation pathways for both Olmesartan Medoxomil and its degradation products, which helps in proposing their chemical structures. researchgate.net

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of impurities and degradation products. researchgate.net

In one study, after initial identification by LC-MS, the structure of a degradation product—an esterified dimer of Olmesartan—was conclusively confirmed using LC-¹H NMR. nih.gov This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, avoiding the need for complex isolation processes. nih.gov Similarly, solvent-elimination LC-IR analysis has been used to confirm the presence of specific functional groups, such as the ester carbonyl group in a degradation product. nih.gov For process-related impurities of Olmesartan Medoxomil, full characterization is often achieved using a combination of IR, NMR (¹H, ¹³C, ¹⁵N), and high-resolution mass spectrometry (HRMS). researchgate.net

An interesting phenomenon observed during the analysis of Olmesartan Medoxomil is the appearance of "ghost peaks," which are unexpected peaks in the chromatogram. Research has shown that two such unknown degradants found during dissolution testing in 0.1 M HCl were the result of metal ion-mediated oxidation. nih.govbohrium.com

These degradation products were identified as cyclized forms of Olmesartan and Olmesartan Medoxomil. nih.gov The degradation was found to be catalyzed by radicals originating from metal ions, such as iron, that leached from the inner surface of glass HPLC vials under acidic conditions in the presence of dissolved oxygen. nih.govbohrium.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) confirmed the presence of high iron content in the solutions where these ghost peaks appeared. bohrium.com Pre-rinsing the glass vials with an acidic solution containing EDTA was shown to effectively prevent the formation of these oxidative impurities. nih.gov This highlights the importance of considering the entire analytical workflow, including sample containers, when investigating unexpected degradation.

Method Sensitivity and Robustness Assessment

The validation of a stability-indicating analytical method includes a thorough assessment of its sensitivity and robustness to ensure its reliability for routine use.

Sensitivity is typically determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For an HPLC method for Olmesartan Medoxomil and its impurities, the LOD and LOQ are estimated at a signal-to-noise ratio of 3:1 and 10:1, respectively. scirp.org For example, one validated method reported LOD and LOQ values for Olmesartan Medoxomil to be 0.018 µg/mL and 0.051 µg/mL, respectively, demonstrating high sensitivity. researchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, robustness is typically evaluated by slightly varying parameters such as:

Flow rate of the mobile phase

pH of the mobile phase buffer

Column temperature

Mobile phase composition (e.g., percentage of organic solvent) nih.gov

In one study, the robustness of an HPLC method for Olmesartan Medoxomil was confirmed by demonstrating that the resolution, theoretical plates, and tailing factor remained within acceptable limits despite small variations in flow rate and temperature. fda.gov The relative standard deviation (RSD) of the assay results under these varied conditions should be within acceptable limits, confirming the method's reliability. scirp.orgnih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. plos.org These parameters are typically established by evaluating the signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ.

In the development of various high-performance liquid chromatography (HPLC) methods for Olmesartan Medoxomil, LOD and LOQ values have been precisely determined. For instance, one reversed-phase HPLC (RP-HPLC) method established an LOD of 0.02 µg/mL and an LOQ of 0.09 µg/mL. Another study, which developed a method to simultaneously measure Olmesartan Medoxomil and its active metabolite, Olmesartan, found the LOD for both compounds to be 0.03 μg/mL and the LOQ to be 0.1 μg/mL. plos.org A high-performance thin-layer chromatography (HPTLC) method reported an LOD of 2.68 ng/band and an LOQ of 8.13 ng/band. iajpr.com

These values underscore the high sensitivity of the developed chromatographic methods, enabling the detection and quantification of very low levels of the drug and its potential impurities.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Olmesartan Medoxomil in Various Chromatographic Methods

| Analytical Method | Analyte(s) | LOD | LOQ |

| RP-HPLC | Olmesartan Medoxomil | 0.02 µg/mL | 0.09 µg/mL |

| HPLC | Olmesartan Medoxomil & Olmesartan | 0.03 µg/mL | 0.1 µg/mL |

| HPTLC | Olmesartan Medoxomil | 2.68 ng/band | 8.13 ng/band |

Evaluation of Chromatographic Resolution and Peak Purity

In stability-indicating methods, it is critical to ensure that the analyte peak is well-separated from any adjacent peaks, including those from impurities, degradation products, or other matrix components. This is assessed through chromatographic resolution (Rs). A resolution value of greater than 1.5 is generally considered to indicate a good separation between two peaks. In the validation of methods for Olmesartan Medoxomil, resolution has been a key parameter. One study noted that the resolution between closely eluting impurities was consistently greater than 2.0, confirming the method's specificity. scirp.org Another detailed analysis reported a resolution of 15.70 between the peak for Olmesartan Medoxomil and its acid impurity, demonstrating excellent separation.

Peak purity analysis is performed to confirm that the chromatographic peak of the main compound is spectrally homogeneous and not co-eluting with any impurities. This is often accomplished using a photodiode array (PDA) detector, which assesses the spectral similarity across the entire peak. For Olmesartan Medoxomil, peak purity testing has confirmed the specificity of analytical methods, with studies reporting a Peak Purity Index of 1.00, indicating no interference from impurities or degradation products.

Table 2: Chromatographic Resolution and Peak Purity Data for Olmesartan Medoxomil

| Parameter | Compound | Related Substance | Value |

| Resolution (Rs) | Olmesartan Medoxomil | Olmesartan Acid Impurity | 15.70 |

| Resolution (Rs) | Olmesartan Medoxomil | Closely Eluting Impurities | > 2.0 |

| Peak Purity Index | Olmesartan Medoxomil | N/A | 1.00 |

Robustness Testing Against Minor Method Parameter Variations